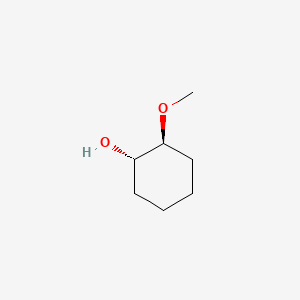

(1S,2S)-2-Methoxycyclohexanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1S,2S)-2-methoxycyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-9-7-5-3-2-4-6(7)8/h6-8H,2-5H2,1H3/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCQQZLGQRIVCNH-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCCC1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1CCCC[C@@H]1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7429-40-5 | |

| Record name | Cyclohexanol, 2-methoxy-, (1R,2R)-rel | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physical Properties of (1S,2S)-2-Methoxycyclohexanol

This technical guide provides a comprehensive overview of the known physical properties of this compound, a chiral chemical compound utilized in various chemical syntheses. The information is presented to be a valuable resource for laboratory and development work.

Core Physical Properties

This compound is a colorless liquid at room temperature.[1] Its key physical characteristics are summarized in the table below, providing a quick reference for researchers.

| Physical Property | Value | Notes |

| Molecular Formula | C₇H₁₄O₂ | |

| Molecular Weight | 130.19 g/mol | [2][3] |

| Appearance | Clear colorless liquid | [1][2] |

| Boiling Point | 195 °C | [4][5] |

| Density | 1.015 g/mL | [5][6] |

| Refractive Index | 1.4580-1.4610 @ 20°C | [2] |

| Optical Rotation | +56° ±2° (neat) | [2] |

| Flash Point | 195°C | [4] |

| Vapor Pressure | 0.093 mmHg at 25°C | [4] |

Experimental Protocols

Detailed methodologies for determining the key physical properties of organic compounds like this compound are outlined below. These are generalized procedures and may require optimization based on specific laboratory conditions and equipment.

Determination of Boiling Point

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[7][8] A common and effective method for determining the boiling point of a small liquid sample is the capillary method using a Thiele tube or a melting point apparatus with a heating block.[9][10]

Methodology:

-

A small amount of the liquid is placed in a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed inside the fusion tube with the open end submerged in the liquid.[9]

-

The fusion tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is heated slowly and uniformly in a heating bath (like a Thiele tube filled with oil) or an aluminum block.[9][11]

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted (t₁).[8]

-

The heat source is then removed, and the liquid is allowed to cool.

-

The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point (t₂).[8]

-

The average of t₁ and t₂ can be taken as the boiling point.

References

- 1. Page loading... [guidechem.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. This compound | C7H14O2 | CID 10197706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 134108-92-2,(1S,2S)-(+)-2-Methoxycyclohexanol | lookchem [lookchem.com]

- 5. (1S,2S)-(+)-2-Methoxycyclohexanol, 97% 1 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]

- 6. (1S,2S)-(+)-2-methoxycyclohexanol [stenutz.eu]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 9. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 10. byjus.com [byjus.com]

- 11. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

An In-depth Technical Guide to (1S,2S)-2-Methoxycyclohexanol

CAS Number: 134108-92-2

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (1S,2S)-2-Methoxycyclohexanol, a chiral compound of significant interest in organic synthesis and drug development. This document details its chemical and physical properties, provides insights into its synthesis and analysis, and explores its applications as a valuable chiral building block.

Chemical and Physical Properties

This compound, also known as (1S,2S)-(+)-2-Methoxycyclohexanol, is a chiral alcohol with the molecular formula C₇H₁₄O₂ and a molecular weight of 130.18 g/mol .[1][2] Its stereochemistry, with both the methoxy and hydroxyl groups in a trans configuration on a cyclohexane ring, imparts unique properties that are leveraged in asymmetric synthesis.

A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 134108-92-2 | [1][2] |

| Molecular Formula | C₇H₁₄O₂ | [1][2] |

| Molecular Weight | 130.18 g/mol | [1][2] |

| IUPAC Name | (1S,2S)-2-methoxycyclohexan-1-ol | [1] |

| Synonyms | (1S,2S)-(+)-2-Methoxycyclohexanol | [1][2] |

| Boiling Point | 195°C | [2] |

| Density | 1.015 g/cm³ | [2] |

| Refractive Index | 1.4595 | [2] |

| Vapor Pressure | 0.093 mmHg at 25°C | [2] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the characterization and quality control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectra for the pure (1S,2S)-enantiomer are not readily available in the public domain, data for the trans-diastereomer provides valuable information.

-

¹H NMR: The proton NMR spectrum of a methoxycyclohexanol derivative would be expected to show a characteristic singlet for the methoxy group protons (OCH₃) typically in the range of 3.3-3.5 ppm. The protons on the cyclohexane ring would appear as a series of complex multiplets further upfield.

-

¹³C NMR: The carbon NMR spectrum of trans-2-methoxycyclohexanol in CDCl₃ has been reported, showing distinct signals for the seven carbon atoms.[3][4] The carbon attached to the hydroxyl group and the carbon attached to the methoxy group would be expected to resonate in the downfield region typical for oxygenated carbons.

Mass Spectrometry (MS): The mass spectrum of 2-methoxycyclohexanol is characterized by fragmentation patterns typical of cyclic alcohols and ethers.[5] The molecular ion peak (M⁺) at m/z 130 may be observed, although it can be weak. Common fragmentation pathways include the loss of a methoxy group (•OCH₃, M-31), a hydroxyl group (•OH, M-17), or water (H₂O, M-18). Alpha-cleavage adjacent to the oxygen atoms is also a prominent fragmentation route.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A strong C-O stretching band for the ether linkage would be expected around 1080-1150 cm⁻¹, and the C-O stretch of the alcohol would appear in the 1000-1260 cm⁻¹ region.

Experimental Protocols

Synthesis

The enantioselective synthesis of this compound is most commonly achieved through the asymmetric ring-opening of cyclohexene oxide with methanol. This reaction is typically catalyzed by a chiral catalyst to control the stereochemistry of the product. One of the well-established methods involves the use of Jacobsen's catalyst, a chiral (salen)chromium(III) complex.

Conceptual Experimental Workflow for Synthesis:

References

An In-Depth Technical Guide to the Synthesis of (1S,2S)-2-Methoxycyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a primary synthetic route to (1S,2S)-2-Methoxycyclohexanol, a valuable chiral building block in organic synthesis and pharmaceutical development. The synthesis focuses on the asymmetric ring-opening of a meso-epoxide, a powerful strategy in modern enantioselective catalysis.

Introduction

This compound is a chiral vicinal methoxy alcohol. Its specific stereochemistry makes it a crucial intermediate in the synthesis of complex molecules, particularly in the development of chiral drugs. The efficient and stereocontrolled synthesis of this compound is therefore of significant interest. The most direct and atom-economical approach to this compound is the enantioselective ring-opening of readily available cyclohexene oxide with methanol. This reaction is typically facilitated by a chiral catalyst that can differentiate between the two enantiotopic faces of the epoxide, leading to a single, desired stereoisomer of the product.

Synthetic Approach: Asymmetric Ring-Opening of Cyclohexene Oxide

The core of this synthetic strategy lies in the use of a chiral catalyst to control the stereochemical outcome of the nucleophilic addition of methanol to cyclohexene oxide. While various chiral catalysts can be employed for asymmetric epoxide opening, this guide will focus on a methodology analogous to the well-established Jacobsen-Katsuki epoxidation and subsequent hydrolytic kinetic resolution, which utilize chiral salen-metal complexes. In this adapted procedure, a chiral Cobalt(II)-salen complex is proposed as the catalyst for the enantioselective methanolysis of cyclohexene oxide.

Logical Workflow for the Synthesis

The overall synthetic workflow can be broken down into two main stages: the preparation of the chiral catalyst and the catalyzed asymmetric ring-opening reaction.

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are detailed methodologies for the key experiments.

Protocol 1: Synthesis of the Chiral Salen Ligand

This protocol describes the synthesis of the N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine ligand, a common backbone for Jacobsen-type catalysts.

Materials:

-

(1R,2R)-(-)-1,2-Diaminocyclohexane L-tartrate salt

-

3,5-Di-tert-butyl-2-hydroxybenzaldehyde

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A solution of (1R,2R)-(-)-1,2-Diaminocyclohexane L-tartrate salt is dissolved in aqueous NaOH to free the diamine.

-

The free diamine is extracted into dichloromethane.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the pure (1R,2R)-1,2-diaminocyclohexane.

-

The diamine is dissolved in ethanol.

-

Two equivalents of 3,5-di-tert-butyl-2-hydroxybenzaldehyde are added to the ethanolic solution of the diamine.

-

The mixture is heated to reflux for 1 hour.

-

Upon cooling, the yellow crystalline salen ligand precipitates.

-

The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

Protocol 2: Preparation of the Chiral Co(II)-Salen Catalyst

Materials:

-

Chiral Salen Ligand (from Protocol 1)

-

Cobalt(II) acetate tetrahydrate

-

Methanol

-

Toluene

Procedure:

-

The chiral salen ligand is dissolved in hot toluene.

-

A solution of cobalt(II) acetate tetrahydrate in methanol is added dropwise to the salen solution.

-

The reaction mixture is refluxed for 2 hours.

-

The solvent is removed under reduced pressure to yield the chiral Co(II)-salen catalyst as a solid.

Protocol 3: Asymmetric Ring-Opening of Cyclohexene Oxide

Materials:

-

Cyclohexene oxide

-

Methanol (anhydrous)

-

Chiral Co(II)-Salen Catalyst (from Protocol 2)

-

Toluene (anhydrous)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

The chiral Co(II)-salen catalyst (5 mol%) is dissolved in anhydrous toluene in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cyclohexene oxide (1.0 equivalent) is added to the catalyst solution.

-

The mixture is cooled to 0 °C.

-

Anhydrous methanol (1.2 equivalents) is added dropwise over 10 minutes.

-

The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

The reaction is quenched by the addition of diethyl ether and saturated aqueous NH₄Cl.

-

The layers are separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford this compound.

Reaction Mechanism

The proposed mechanism for the chiral Co(II)-salen catalyzed asymmetric ring-opening of cyclohexene oxide with methanol is depicted below. The chiral catalyst coordinates to the epoxide, activating it towards nucleophilic attack. The stereochemistry of the catalyst directs the approach of the methanol nucleophile to one of the two enantiotopic faces of the epoxide, leading to the formation of the (1S,2S) product with high enantioselectivity.

Caption: Proposed catalytic cycle for the asymmetric ring-opening.

Data Presentation

The following table summarizes expected quantitative data for the synthesis of this compound via the asymmetric ring-opening of cyclohexene oxide, based on literature for analogous reactions.

| Parameter | Expected Value | Notes |

| Yield | 85-95% | Isolated yield after purification. |

| Enantiomeric Excess (ee) | >95% ee | Determined by chiral HPLC or chiral GC analysis. |

| Catalyst Loading | 1-5 mol% | Lower catalyst loadings may be possible with optimization. |

| Reaction Time | 12-24 h | Reaction time is dependent on temperature and catalyst efficiency. |

| Reaction Temperature | 0 °C | Lower temperatures generally lead to higher enantioselectivity. |

Disclaimer: The experimental protocols and expected data provided in this guide are based on established methodologies for similar chemical transformations. Researchers should conduct their own optimization and safety assessments before performing these experiments. The provided DOT scripts are for visualization of the described chemical processes and relationships.

In-Depth Technical Guide: (1S,2S)-2-Methoxycyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2S)-2-Methoxycyclohexanol is a chiral alcohol that serves as a crucial building block and chiral auxiliary in modern asymmetric synthesis. Its rigid cyclohexane backbone and defined stereochemistry allow for a high degree of stereocontrol in various chemical transformations, making it a valuable tool in the synthesis of complex, enantiomerically pure molecules. This technical guide provides a comprehensive overview of the structural and physicochemical properties of this compound, its primary application as a chiral auxiliary, and a detailed experimental protocol for its use in the synthesis of β-lactam antibiotics, key intermediates in the development of novel therapeutic agents.

Introduction

The demand for enantiomerically pure pharmaceuticals and agrochemicals has driven the development of sophisticated methods for asymmetric synthesis. Chiral auxiliaries are a cornerstone of this field, providing a reliable strategy for controlling the stereochemical outcome of a reaction. This compound has emerged as an effective chiral auxiliary due to its straightforward preparation, predictable stereochemical induction, and ease of removal. This guide will delve into the technical details of this important molecule.

Structural Formula and Physicochemical Properties

The structural formula of this compound is characterized by a cyclohexane ring with a hydroxyl group and a methoxy group in a trans-diaxial or trans-diequatorial conformation, with the (1S,2S) stereochemistry defining the absolute configuration at the two stereocenters.

Chemical Structure:

Table 1: Physicochemical Properties of this compound [1][2][3]

| Property | Value |

| IUPAC Name | trans-(1S,2S)-2-methoxycyclohexan-1-ol[1] |

| Molecular Formula | C₇H₁₄O₂[1][3] |

| Molecular Weight | 130.18 g/mol [1][3] |

| CAS Number | 134108-92-2[1][3] |

| Appearance | Colorless liquid |

| Boiling Point | 195 °C[3] |

| Density | 1.015 g/cm³[3] |

| Refractive Index | 1.4595[3] |

| SMILES | CO[C@H]1CCCC[C@@H]1O[1] |

| InChIKey | DCQQZLGQRIVCNH-BQBZGAKWSA-N[1] |

Application in Asymmetric Synthesis: A Chiral Auxiliary

This compound is primarily employed as a chiral auxiliary. In this role, it is temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The steric bulk and fixed orientation of the auxiliary guide the approach of reagents to one face of the molecule, leading to the preferential formation of one enantiomer of the product. After the desired stereocenter has been established, the auxiliary can be cleaved and ideally recycled.

Workflow of Asymmetric Synthesis using a Chiral Auxiliary:

Below is a generalized workflow illustrating the use of a chiral auxiliary in asymmetric synthesis.

Caption: Generalized workflow for asymmetric synthesis using a chiral auxiliary.

Experimental Protocol: Synthesis of a β-Lactam Precursor

Objective: To synthesize an enantiomerically enriched β-lactam precursor via an ester enolate-imine cyclocondensation reaction using a chiral auxiliary derived from this compound.

Table 2: Key Reaction Parameters and Expected Outcomes

| Parameter | Value/Description |

| Chiral Auxiliary | Ester of this compound |

| Key Reaction | Ester enolate-imine cyclocondensation |

| Base | Lithium diisopropylamide (LDA) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | -78 °C to room temperature |

| Expected Diastereoselectivity | High (often >95:5 dr) |

| Expected Enantiomeric Excess | >98% ee |

Materials and Methods

Materials:

-

This compound

-

Acetyl chloride (or other acylating agent)

-

Triethylamine

-

Lithium diisopropylamide (LDA) solution

-

An appropriate imine substrate

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment for anhydrous reactions

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Syringes and needles for transfer of anhydrous reagents

-

Low-temperature cooling bath (e.g., dry ice/acetone)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus

-

Column chromatography setup

-

NMR spectrometer for structural characterization

-

Chiral HPLC for determination of enantiomeric excess

Experimental Procedure

Step 1: Preparation of the Chiral Ester

-

To a solution of this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous diethyl ether at 0 °C, add acetyl chloride (1.1 eq) dropwise.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure chiral ester.

Step 2: Asymmetric Enolate-Imine Cyclocondensation

-

To a solution of the chiral ester (1.0 eq) in anhydrous THF at -78 °C, add LDA solution (1.1 eq) dropwise.

-

Stir the mixture at -78 °C for 1 hour to generate the lithium enolate.

-

Add a solution of the imine substrate (1.2 eq) in anhydrous THF dropwise to the enolate solution at -78 °C.

-

Allow the reaction to stir at -78 °C for 4 hours, then warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous ammonium chloride solution and extract with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to isolate the β-lactam adduct.

Step 3: Cleavage of the Chiral Auxiliary

-

The chiral auxiliary can be removed under appropriate hydrolytic or reductive conditions, depending on the nature of the ester linkage, to yield the enantiomerically pure β-lactam carboxylic acid or alcohol.

Logical Relationship Diagram for the Experimental Workflow:

Caption: Step-wise workflow for the synthesis of a β-lactam precursor.

Signaling Pathways

Currently, there is a lack of publicly available scientific literature detailing the direct interaction of this compound with specific signaling pathways. Its primary role is as a synthetic intermediate and chiral auxiliary in the creation of biologically active molecules. The resulting enantiomerically pure compounds, such as novel β-lactam antibiotics, may then go on to interact with various cellular targets and signaling pathways, for example, by inhibiting bacterial cell wall synthesis. Further research is required to elucidate any direct biological activity of this compound itself.

Conclusion

This compound is a valuable and versatile chiral auxiliary in asymmetric synthesis. Its utility in the stereocontrolled synthesis of complex molecules, such as precursors to β-lactam antibiotics, underscores its importance in drug discovery and development. The methodologies outlined in this guide provide a framework for the application of this chiral building block in achieving high levels of enantioselectivity. Future research may further expand its applications and potentially uncover direct biological activities.

References

An In-depth Technical Guide on the Chirality of (1S,2S)-2-Methoxycyclohexanol

Introduction

(1S,2S)-2-Methoxycyclohexanol is a chiral organic compound that serves as a crucial building block and intermediate in various fields, most notably in the pharmaceutical and agrochemical industries.[1][2] Its stereospecific structure is fundamental to its utility, enabling the synthesis of complex, enantiomerically pure molecules.[1] This guide provides a detailed examination of the chirality of this compound, its physicochemical properties, synthesis, and applications, with a focus on experimental and technical data relevant to researchers and professionals in drug development.

Chirality of this compound

The chirality of this compound arises from the presence of two stereocenters on the cyclohexane ring. These are the carbon atoms bonded to the hydroxyl (-OH) group and the methoxy (-OCH3) group. The specific spatial arrangement of these substituents, designated as (1S,2S) according to the Cahn-Ingold-Prelog (CIP) priority rules, defines its unique three-dimensional structure and its non-superimposable mirror image, the (1R,2R)-enantiomer.

The "trans" configuration, where the hydroxyl and methoxy groups are on opposite faces of the cyclohexane ring, is a key feature of this molecule.[3][4] This specific stereochemistry is critical for its role as a chiral auxiliary and in stereoselective synthesis, where it influences the stereochemical outcome of reactions to produce a desired enantiomer of the target molecule.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C7H14O2[1][2][3] |

| Molecular Weight | 130.18 g/mol [1][2][3] |

| CAS Number | 134108-92-2[1][2][3] |

| IUPAC Name | (1S,2S)-2-methoxycyclohexan-1-ol[2] |

| Appearance | Colorless liquid[5] |

| Boiling Point | 195 °C[1] |

| Density | 1.015 g/cm³[1] |

| Refractive Index | 1.4595[1] |

| Storage Temperature | 2-8 °C[1] |

Synthesis and Stereocontrol

The synthesis of enantiomerically pure this compound is a critical process for its application in stereoselective synthesis. Methods often involve the stereoselective reduction of a corresponding ketone or the resolution of a racemic mixture. One notable application is its role as a key chiral intermediate in the synthesis of tricyclic β-lactam antibiotics.[2][6]

Illustrative Synthetic Workflow

The following diagram illustrates a generalized workflow for obtaining enantiomerically pure this compound.

Caption: Generalized workflow for the synthesis of this compound.

Applications in Drug Development and Organic Synthesis

The well-defined stereochemistry of this compound makes it a valuable chiral building block in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its primary applications are detailed below.

Logical Relationship of Applications

References

- 1. Cas 134108-92-2,(1S,2S)-(+)-2-Methoxycyclohexanol | lookchem [lookchem.com]

- 2. Buy this compound | 134108-92-2 [smolecule.com]

- 3. This compound | C7H14O2 | CID 10197706 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cyclohexanol, 2-methoxy-, (1R,2R)-rel- [webbook.nist.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the NMR Spectral Data of (1S,2S)-2-Methoxycyclohexanol

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectral data for (1S,2S)-2-methoxycyclohexanol. It is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document details predicted NMR data, standardized experimental protocols for data acquisition, and logical workflows for spectral analysis.

Molecular Structure

This compound is a chiral organic compound with the following structure:

For the purpose of NMR data discussion, the carbon and proton atoms are numbered as depicted in the diagram below.

Caption: Atom numbering scheme for this compound used for NMR assignments.

Predicted NMR Spectral Data

While experimental NMR spectra for this compound are not publicly available in detail, the following tables present predicted ¹H and ¹³C NMR spectral data. These predictions are based on established principles of NMR spectroscopy and typical chemical shifts for similar structural motifs.

Table 1: Predicted ¹H NMR Spectral Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |

| H1 | ~3.4 - 3.6 | ddd | J(H1, H2) ≈ 8-10, J(H1, H6a) ≈ 8-10, J(H1, H6e) ≈ 3-5 |

| H2 | ~3.1 - 3.3 | ddd | J(H2, H1) ≈ 8-10, J(H2, H3a) ≈ 8-10, J(H2, H3e) ≈ 3-5 |

| H3a, H3e | ~1.1 - 2.1 | m | - |

| H4a, H4e | ~1.1 - 2.1 | m | - |

| H5a, H5e | ~1.1 - 2.1 | m | - |

| H6a, H6e | ~1.1 - 2.1 | m | - |

| OCH₃ | ~3.3 | s | - |

| OH | Variable | br s | - |

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 | ~75 - 80 |

| C2 | ~85 - 90 |

| C3 | ~28 - 33 |

| C4 | ~23 - 28 |

| C5 | ~28 - 33 |

| C6 | ~30 - 35 |

| OCH₃ | ~55 - 60 |

Experimental Protocols

The following section outlines a detailed methodology for the acquisition of NMR spectral data for a small organic molecule such as this compound.

-

Sample Quantity : For a standard ¹H NMR spectrum, dissolve 5-10 mg of the compound. For a ¹³C NMR spectrum, a more concentrated sample of 20-50 mg is recommended.

-

Solvent : Use approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Methanol-d₄, CD₃OD; or Dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent depends on the solubility of the compound and the desired chemical shift reference.

-

Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Most commercially available deuterated solvents for NMR already contain TMS.

-

Procedure :

-

Weigh the sample accurately in a clean, dry vial.

-

Add the deuterated solvent and gently agitate until the sample is fully dissolved.

-

Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.

-

Ensure the height of the solution in the NMR tube is approximately 4-5 cm.

-

Cap the NMR tube securely.

-

The following parameters are typical for a modern NMR spectrometer (e.g., 400-600 MHz).

-

¹H NMR Spectroscopy :

-

Pulse Program : A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans : 16 to 64 scans are typically sufficient.

-

Relaxation Delay (d1) : 1-2 seconds.

-

Acquisition Time (aq) : 2-4 seconds.

-

Spectral Width (sw) : A range of -2 to 12 ppm is generally adequate for most organic molecules.

-

Temperature : 298 K (25 °C).

-

-

¹³C NMR Spectroscopy :

-

Pulse Program : A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans : Due to the low natural abundance of ¹³C, a higher number of scans is required, typically ranging from 1024 to 4096.

-

Relaxation Delay (d1) : 2 seconds.

-

Acquisition Time (aq) : 1-2 seconds.

-

Spectral Width (sw) : A range of 0 to 220 ppm is standard.

-

Temperature : 298 K (25 °C).

-

-

2D NMR Spectroscopy (COSY and HSQC) :

-

COSY (Correlation Spectroscopy) : Used to identify proton-proton couplings. Standard pulse programs are readily available on most spectrometers.

-

HSQC (Heteronuclear Single Quantum Coherence) : Used to identify direct one-bond proton-carbon correlations. Standard pulse programs are available.

-

The number of scans and other parameters for 2D experiments will vary depending on the sample concentration and the desired resolution.

-

Logical Workflows and Data Relationships

The following diagrams illustrate the logical workflow for NMR analysis and the expected correlations for this compound.

(1S,2S)-2-Methoxycyclohexanol: A Technical Guide for Researchers in Drug Development

For researchers, scientists, and drug development professionals, this in-depth guide explores the technical specifications and applications of the chiral auxiliary, (1S,2S)-2-Methoxycyclohexanol. This document provides a comprehensive overview of its commercial availability, physicochemical properties, and its pivotal role in the asymmetric synthesis of complex molecules, particularly in the development of novel therapeutics.

This compound is a valuable chiral building block utilized in stereoselective synthesis to introduce specific stereochemistry in target molecules. Its commercial availability from various suppliers facilitates its application in both academic research and industrial drug development. This guide consolidates key technical data, outlines a representative experimental protocol for its use in asymmetric alkylation, and illustrates its relevance in the context of antibiotic development by detailing the mechanism of action of carbapenems, a class of antibiotics whose synthesis can be aided by this chiral auxiliary.

Physicochemical and Commercial Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison. This information has been compiled from various chemical suppliers and databases.

| Property | Value |

| CAS Number | 134108-92-2 |

| Molecular Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.18 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Density | 1.015 g/cm³ |

| Boiling Point | 195 °C |

| Optical Rotation | +56° (Neat) |

| Refractive Index | 1.4595 |

| Purity (typical) | ≥97% |

| Enantiomeric Excess (ee) | ≥98% |

Core Application: Asymmetric Synthesis of Bioactive Molecules

This compound serves as a chiral auxiliary, a temporary stereogenic unit that is incorporated into a molecule to control the stereochemical outcome of a subsequent reaction.[1][2] This strategy is particularly effective in the asymmetric alkylation of enolates, a fundamental carbon-carbon bond-forming reaction in organic synthesis. The chiral auxiliary guides the approach of the electrophile to the enolate, leading to the preferential formation of one enantiomer of the product.[3] After the desired stereocenter is established, the auxiliary can be cleaved and potentially recycled.

This methodology is instrumental in the synthesis of enantiomerically pure compounds, which is a critical consideration in the pharmaceutical industry, as different enantiomers of a drug can exhibit significantly different pharmacological activities and toxicities.[4]

Experimental Protocols: Representative Asymmetric Alkylation

The following is a representative, generalized experimental protocol for the asymmetric alkylation of a carbonyl compound using a chiral auxiliary such as this compound. This protocol is based on established methods for chiral auxiliary-mediated enolate alkylation and should be adapted and optimized for specific substrates and electrophiles.[5]

Step 1: Attachment of the Chiral Auxiliary

-

To a solution of this compound (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., argon or nitrogen), add a suitable coupling reagent (e.g., dicyclohexylcarbodiimide (DCC) or an acid chloride activating agent) and the carboxylic acid to be alkylated (1.0 equivalent).

-

Stir the reaction mixture at room temperature for a specified time (typically 2-12 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).

-

Purify the resulting chiral ester by column chromatography on silica gel.

Step 2: Diastereoselective Enolate Formation and Alkylation

-

Dissolve the chiral ester (1.0 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) (1.05 equivalents) dropwise to the solution to form the corresponding enolate. Stir the mixture at -78 °C for 30-60 minutes.

-

Add the alkylating agent (e.g., an alkyl halide) (1.1 equivalents) dropwise to the enolate solution at -78 °C.

-

Allow the reaction to stir at -78 °C for several hours, monitoring its progress by TLC.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the diastereomerically enriched product by column chromatography.

Step 3: Cleavage of the Chiral Auxiliary

-

The chiral auxiliary can be removed under various conditions depending on the desired product (e.g., carboxylic acid, alcohol, or amide). For hydrolysis back to the carboxylic acid, treatment with a base such as lithium hydroxide in a mixture of THF and water is a common method.

-

Acidify the reaction mixture and extract the desired chiral carboxylic acid.

-

The cleaved this compound can be recovered from the reaction mixture for potential reuse.

Logical Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis

The following diagram illustrates the general workflow for utilizing a chiral auxiliary in asymmetric synthesis.

Relevance in Antibiotic Development: The Carbapenem Case

The application of chiral auxiliaries like this compound is particularly relevant in the synthesis of complex pharmaceutical agents such as carbapenem antibiotics.[6][7] Carbapenems are a class of β-lactam antibiotics with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[8] Their mechanism of action involves the inhibition of bacterial cell wall synthesis.[6][9]

Bacterial Cell Wall Synthesis Pathway and Inhibition by Carbapenems

The structural integrity of bacteria is maintained by the peptidoglycan layer of the cell wall.[1] The biosynthesis of peptidoglycan is a complex process involving multiple enzymatic steps, making it an excellent target for antibiotics.[10] Carbapenems exert their bactericidal effect by acylating and thereby inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide chains.[3][6]

The following diagram illustrates the key stages of bacterial cell wall synthesis and the point of intervention by carbapenem antibiotics.

Conclusion

This compound is a readily available and highly effective chiral auxiliary for the asymmetric synthesis of complex molecules. Its application in controlling stereochemistry is a critical tool for researchers in drug discovery and development. The ability to synthesize enantiomerically pure compounds, such as the precursors to carbapenem antibiotics, underscores the importance of this chiral building block in modern medicinal chemistry. Understanding both the synthetic utility of this compound and the biological pathways targeted by the molecules it helps create is essential for the rational design of new and more effective therapeutic agents.

References

- 1. The Membrane Steps of Bacterial Cell Wall Synthesis as Antibiotic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. portlandpress.com [portlandpress.com]

- 3. Carbapenems: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. hereditybio.in [hereditybio.in]

- 5. benchchem.com [benchchem.com]

- 6. thesciencenotes.com [thesciencenotes.com]

- 7. researchgate.net [researchgate.net]

- 8. Carbapenem - Wikipedia [en.wikipedia.org]

- 9. microbenotes.com [microbenotes.com]

- 10. Imaging Bacterial Cell Wall Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Safety and Handling of (1S,2S)-2-Methoxycyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for (1S,2S)-2-Methoxycyclohexanol (CAS No: 134108-92-2), a chiral building block utilized in organic synthesis, particularly in the pharmaceutical industry. Adherence to the following protocols is critical for ensuring a safe laboratory environment and minimizing risk to personnel and the environment.

Chemical and Physical Properties

This compound is a colorless liquid. A summary of its key physical and chemical properties is presented in Table 1. This data is essential for the proper design of experiments and for understanding its behavior under various conditions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₂ | [1][2] |

| Molecular Weight | 130.18 g/mol | [1][2] |

| Appearance | Colorless Liquid | [2] |

| Boiling Point | 195 °C | [2] |

| Flash Point | 195 °C | [2] |

| Density | 1.015 g/cm³ | [2] |

| Vapor Pressure | 0.093 mmHg at 25°C | [2] |

| Refractive Index | 1.4595 | [2] |

| Storage Temperature | 2-8°C | [2] |

Hazard Identification and GHS Classification

This compound is classified as an irritant. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement | Signal Word | Pictogram | Reference |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation | Warning | [1] | |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation | Warning | [1] |

Precautionary Statements: P264, P280, P302+P352, P305+P351+P338, P332+P313, P337+P313, P362+P364[1].

Experimental Protocols

The following protocols are designed to provide detailed methodologies for the safe handling, storage, and disposal of this compound.

Risk Assessment Protocol

A thorough risk assessment must be conducted before commencing any work with this compound. This involves identifying hazards and implementing control measures to minimize risks.

Methodology:

-

Identify Hazards: Review the Safety Data Sheet (SDS) and the information in this guide to understand the physical, chemical, and toxicological properties of this compound. The primary hazards are skin and eye irritation.[1]

-

Evaluate Risks: Assess the risks associated with the planned experimental procedure, considering the quantities of the substance to be used, the operating temperature and pressure, and the potential for spills or splashes.

-

Implement Control Measures: Based on the risk assessment, select and implement appropriate control measures. These include the use of engineering controls (e.g., fume hood), administrative controls (e.g., standard operating procedures), and personal protective equipment (PPE).

-

Document the Assessment: Record the findings of the risk assessment, including the identified hazards, evaluated risks, and the control measures to be implemented. This documentation should be readily accessible to all laboratory personnel involved in the work.

-

Review and Update: The risk assessment should be reviewed and updated whenever there is a significant change to the experimental procedure or if new information about the hazards of the substance becomes available.

Personal Protective Equipment (PPE) Protocol

Appropriate PPE must be worn at all times when handling this compound to prevent skin and eye contact.

Methodology:

-

Eye and Face Protection: Wear chemical safety goggles that meet the standards of EN166 (EU) or NIOSH (US). A face shield should be worn in addition to goggles when there is a significant risk of splashing.

-

Skin Protection:

-

Gloves: Wear chemical-resistant gloves, such as nitrile rubber, that have been inspected for tears or holes before use. Dispose of contaminated gloves immediately.

-

Lab Coat: A standard laboratory coat should be worn to protect street clothing and skin from contamination.

-

Closed-toe Shoes: Fully enclosed footwear is mandatory in the laboratory.

-

-

Respiratory Protection: While respiratory protection is not typically required for handling small quantities in a well-ventilated area or a fume hood, a NIOSH-approved respirator may be necessary if there is a risk of generating aerosols or if working outside of a ventilated enclosure.

Handling and Storage Protocol

Proper handling and storage procedures are essential to prevent accidental exposure and maintain the integrity of the chemical.

Methodology:

-

Handling:

-

All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Avoid direct contact with skin and eyes.

-

Use appropriate tools and equipment to minimize the generation of aerosols.

-

Wash hands thoroughly with soap and water after handling.

-

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area. The recommended storage temperature is 2-8°C.[2]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Ensure the storage area is clearly labeled and that the container is in good condition.

-

Spill Response Protocol

In the event of a spill, a prompt and appropriate response is crucial to mitigate the hazard.

Methodology:

-

Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

-

Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the sash at the lowest practical height.

-

Contain the Spill: Use an inert absorbent material, such as vermiculite, sand, or a commercial spill absorbent, to contain the liquid. Work from the outside of the spill inwards to prevent spreading.

-

Collect the Absorbed Material: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.

-

Decontaminate the Area: Clean the spill area with a suitable laboratory detergent and water.

-

Dispose of Waste: All contaminated materials, including absorbent, gloves, and cleaning materials, must be disposed of as hazardous waste according to institutional and local regulations.

-

Report the Incident: Report the spill to the laboratory supervisor and the institutional Environmental Health and Safety (EHS) office.

Disposal Protocol

This compound and any materials contaminated with it must be disposed of as hazardous chemical waste.

Methodology:

-

Waste Collection: Collect all waste containing this compound, including unused product, reaction residues, and contaminated labware (e.g., pipette tips, gloves, absorbent materials), in a dedicated, chemically resistant, and leak-proof container.

-

Labeling: Clearly label the waste container as "Hazardous Waste" and include the full chemical name: "this compound".

-

Storage of Waste: Store the waste container in a designated and secure secondary containment area, away from incompatible materials, until it is collected for disposal.

-

Disposal: Arrange for the disposal of the hazardous waste through the institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not dispose of this chemical down the drain or in the regular trash.

First Aid Measures

In case of exposure, immediate first aid is critical.

Table 3: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Procedure | Reference |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. | |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash the affected area with soap and water. Seek medical attention if irritation persists. | |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. | |

| Ingestion | Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Fire-Fighting Measures

While this compound has a high flash point, appropriate measures should be in place in case of a fire involving this substance.

Table 4: Fire-Fighting Measures for this compound

| Aspect | Procedure |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Unsuitable Extinguishing Media | Do not use a solid water stream as it may scatter and spread the fire. |

| Specific Hazards Arising from the Chemical | Thermal decomposition can produce carbon monoxide and carbon dioxide. |

| Protective Equipment and Precautions for Firefighters | Wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes. |

Toxicological Information

Conclusion

This compound is a valuable chiral intermediate that requires careful handling due to its irritant properties. By implementing the comprehensive safety and handling protocols outlined in this guide, researchers, scientists, and drug development professionals can work with this compound in a safe and responsible manner, minimizing risks to themselves and the environment. A thorough understanding of its properties, the consistent use of appropriate personal protective equipment, and adherence to established laboratory procedures are paramount for ensuring a safe working environment.

References

discovery and history of (1S,2S)-2-Methoxycyclohexanol

An in-depth technical guide on the discovery and history of (1S,2S)-2-Methoxycyclohexanol would be highly valuable for researchers, scientists, and drug development professionals. However, a specific, singular "discovery" of this compound is not prominently documented in scientific literature. Its history is more accurately portrayed as an outcome of the broader development of stereoselective synthesis methodologies.

This guide provides a comprehensive overview of the synthetic routes and key experimental protocols that enable the preparation of this compound, reflecting the evolution of its synthesis.

2-Methoxycyclohexanol can exist as four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1S,2S) and (1R,2R) isomers are a pair of enantiomers, as are the (1R,2S) and (1S,2R) isomers. The synthesis of a specific stereoisomer, such as this compound, in high purity is a significant challenge in organic chemistry that showcases the advancement of asymmetric synthesis techniques.

Synthetic Approaches

The preparation of enantiomerically pure this compound relies heavily on stereoselective reactions. A common and logical starting point is the stereoselective epoxidation of cyclohexene, followed by the regioselective and stereoselective ring-opening of the resulting epoxide.

Asymmetric Epoxidation of Cyclohexene

A foundational step in accessing chiral cyclohexanol derivatives is the asymmetric epoxidation of cyclohexene. The Jacobsen-Katsuki epoxidation is a well-established method for this transformation, utilizing a chiral manganese-salen complex as a catalyst to yield an enantiomerically enriched epoxide. For the synthesis of this compound, the corresponding (1S,2S)-cyclohexene oxide would be a key intermediate.

Stereoselective Ring-Opening of Cyclohexene Oxide

The subsequent step involves the ring-opening of the epoxide with a methanol source. This reaction must proceed with high regioselectivity and stereoselectivity to yield the desired (1S,2S) product. The reaction is typically catalyzed by an acid or a base. The stereochemistry of the product is dependent on the mechanism of the ring-opening. Under acidic conditions, the reaction often proceeds via an SN2-like mechanism at the more substituted carbon, with inversion of configuration.

Experimental Protocols

Representative Protocol for Asymmetric Epoxidation

A representative procedure for the asymmetric epoxidation of cyclohexene, which would be the initial step, is as follows:

-

A solution of the chiral Mn(III)-salen catalyst (e.g., (R,R)-Jacobsen's catalyst) in a suitable solvent such as dichloromethane is prepared in a reaction vessel under an inert atmosphere.

-

A co-oxidant, such as m-chloroperbenzoic acid (m-CPBA), is added portion-wise to the cooled solution.

-

Cyclohexene is then added dropwise to the reaction mixture.

-

The reaction is stirred at a controlled temperature (e.g., 0 °C to room temperature) and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) for the consumption of the starting material.

-

Upon completion, the reaction mixture is worked up by washing with an aqueous solution of sodium sulfite to quench the excess oxidant, followed by extraction with an organic solvent.

-

The organic layers are combined, dried over an anhydrous salt (e.g., MgSO4), filtered, and concentrated under reduced pressure.

-

The resulting crude epoxide is then purified by column chromatography.

Representative Protocol for Epoxide Ring-Opening

The subsequent ring-opening to form this compound would proceed as follows:

-

The enantiomerically enriched cyclohexene oxide is dissolved in anhydrous methanol, which serves as both the nucleophile and the solvent.

-

A catalytic amount of a protic acid (e.g., sulfuric acid or p-toluenesulfonic acid) is added to the solution.

-

The reaction mixture is stirred, potentially with heating, and monitored by TLC or GC.

-

Once the reaction is complete, the acid catalyst is neutralized with a base (e.g., sodium bicarbonate solution).

-

The methanol is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate).

-

The organic layer is separated, washed with brine, dried over an anhydrous salt, and concentrated.

-

The final product, this compound, is purified by column chromatography or distillation.

Quantitative Data

The following table summarizes hypothetical but realistic quantitative data for the key transformations involved in the synthesis of this compound, based on typical outcomes for these reaction types.

| Reaction Step | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee%) | Diastereomeric Excess (de%) |

| Asymmetric Epoxidation | Chiral Mn-salen | 85-95 | >95 | N/A |

| Epoxide Ring-Opening | H₂SO₄ (cat.), MeOH | 90-98 | >95 | >98 |

Visualizations

The following diagrams illustrate the key synthetic steps and logical relationships in the preparation of this compound.

Caption: Synthetic pathway to this compound.

Caption: Generalized experimental workflow for synthesis.

Applications

This compound and its derivatives are valuable chiral building blocks in organic synthesis. They can be used as:

-

Chiral Auxiliaries: To control the stereochemistry of reactions on an attached prochiral substrate.

-

Chiral Ligands: For the preparation of chiral catalysts for asymmetric reactions.

-

Starting Materials: For the synthesis of complex molecules such as natural products and pharmaceuticals, where the defined stereochemistry of the cyclohexyl ring is a key feature.

The ability to synthesize this compound with high stereochemical purity is a testament to the power of modern asymmetric catalysis and is a critical enabling technology in the field of drug development and materials science.

(1S,2S)-2-Methoxycyclohexanol: A Chiral Scaffold for Drug Discovery

(1S,2S)-2-Methoxycyclohexanol is a chiral organic compound that has garnered significant attention in the field of medicinal chemistry and drug development. Its rigid cyclohexyl backbone, coupled with the stereospecific arrangement of its hydroxyl and methoxy groups, makes it a valuable chiral building block for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, characterization, and applications of this compound, with a particular focus on its role in the development of novel therapeutics.

Synthesis of this compound

The enantiomerically pure form of 2-methoxycyclohexanol is crucial for its application in asymmetric synthesis. The primary method for obtaining this compound is through the resolution of a racemic mixture of trans-2-methoxycyclohexanol. Enzymatic kinetic resolution has proven to be a highly effective and scalable method for this purpose.

Enzymatic Kinetic Resolution

Lipases are a class of enzymes that can selectively catalyze the acylation of one enantiomer in a racemic mixture, allowing for the separation of the two. Lipase PS (from Pseudomonas cepacia) and Novozym 435 (immobilized Candida antarctica lipase B) are commonly used for the resolution of 2-substituted cycloalkanols with high enantioselectivity.[1]

The general principle involves the transesterification of the racemic alcohol with an acyl donor, such as vinyl acetate. The lipase selectively acylates one enantiomer, leaving the other unreacted. The resulting mixture of the acylated and unacylated enantiomers can then be separated by chromatography.

Table 1: Key Parameters in the Enzymatic Resolution of 2-Substituted Cycloalkanols [1]

| Parameter | Observation |

| Enzyme | Lipase PS (from Pseudomonas cepacia), Novozym 435 (Candida antarctica lipase B) |

| Acylating Agent | Vinyl acetate |

| Solvent | Diethyl ether or diisopropyl ether |

| Enantioselectivity (E) | > 200 |

| Stereoselectivity | (R)-enantiomer is acylated faster, yielding the (R)-ester and the (S)-alcohol. |

| Substrate Reactivity | trans isomers react faster than cis isomers. |

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of Racemic trans-2-Methoxycyclohexanol

This protocol is adapted from established procedures for the enzymatic resolution of similar cyclohexanol derivatives.[2]

Materials:

-

Racemic trans-2-methoxycyclohexanol

-

Lipase PS (from Pseudomonas cepacia) or Novozym 435

-

Vinyl acetate

-

Anhydrous diethyl ether or diisopropyl ether

-

Buffer solution (e.g., phosphate buffer, pH 7.5)

-

Sodium hydroxide solution (1 N)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Reaction Setup: In a round-bottomed flask, dissolve racemic trans-2-methoxycyclohexanol in anhydrous diethyl ether. Add the lipase (e.g., 10-50% by weight of the substrate).

-

Acylation: Add vinyl acetate (1.5-2 equivalents) to the mixture.

-

Monitoring: Monitor the reaction progress by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.

-

Enzyme Removal: Once the desired conversion is reached, remove the lipase by filtration.

-

Work-up: Wash the organic layer with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Separation: Separate the unreacted this compound from the acylated enantiomer by flash column chromatography on silica gel.

Expected Outcome:

This procedure is expected to yield this compound with high enantiomeric excess (>95% ee).

Application in Drug Development

This compound is a crucial chiral intermediate in the synthesis of various pharmaceutical compounds, most notably tricyclic β-lactam antibiotics.

Synthesis of Tricyclic β-Lactam Antibiotics

The β-lactam ring is a core structural motif in a wide range of antibiotics, including penicillins and cephalosporins.[3][4] The stereochemistry of substituents on the β-lactam ring is critical for their antibacterial activity. This compound provides the necessary chiral scaffold to construct these complex molecules with the correct stereochemistry.

The synthesis of tricyclic β-lactams often involves a [2+2] cycloaddition reaction between a ketene and an imine to form the β-lactam ring. The chiral alcohol is used to introduce stereocenters that direct the stereochemical outcome of subsequent reactions.

While the direct interaction of this compound with specific signaling pathways has not been extensively reported, its derivatives have shown biological activity. For instance, various methoxyphenol derivatives have been investigated for their antioxidant and anti-inflammatory properties, including the inhibition of cyclooxygenase (COX) enzymes. This suggests that the methoxycyclohexanol scaffold could be a valuable starting point for the design of new therapeutic agents targeting these pathways.

Conclusion

This compound is a synthetically valuable chiral building block with significant applications in drug discovery and development. Its efficient preparation through enzymatic kinetic resolution allows for the large-scale production of this enantiomerically pure compound. Its primary role as a key intermediate in the synthesis of tricyclic β-lactam antibiotics highlights its importance in the development of new antibacterial agents. Further research into the biological activities of derivatives of this compound may unveil new therapeutic opportunities in other disease areas.

References

Methodological & Application

The Untapped Potential of (1S,2S)-2-Methoxycyclohexanol as a Chiral Auxiliary: A Prospective Overview

For researchers, scientists, and drug development professionals, the quest for novel and efficient chiral auxiliaries is a continuous endeavor in the field of asymmetric synthesis. This document explores the prospective application of (1S,2S)-2-Methoxycyclohexanol as a chiral auxiliary, a readily accessible yet underexplored molecule. While direct applications in the literature are scarce, its structural features suggest significant potential for inducing stereoselectivity in a variety of carbon-carbon bond-forming reactions.

This compound, a chiral 1,2-disubstituted cyclohexane, possesses a rigid conformational framework and strategically positioned coordinating groups (hydroxyl and methoxy) that could effectively control the facial selectivity of approaching reagents. These characteristics are hallmarks of a successful chiral auxiliary. This application note will focus on a hypothetical, yet plausible, use of this auxiliary in diastereoselective aldol reactions, a cornerstone of modern organic synthesis.

Hypothetical Application: Diastereoselective Aldol Reaction

The proposed application involves the attachment of this compound to a carboxylic acid, followed by enolization and reaction with an aldehyde. The chiral auxiliary is envisioned to direct the approach of the aldehyde, leading to the preferential formation of one diastereomer of the β-hydroxy ester product.

Proposed Reaction Scheme:

Figure 1. Proposed workflow for the use of this compound in an asymmetric aldol reaction.

Experimental Protocols (Hypothetical)

1. Synthesis of the (1S,2S)-2-Methoxycyclohexyl Propionate:

-

To a solution of this compound (1.0 eq.) in dichloromethane (CH₂Cl₂) at 0 °C is added triethylamine (1.5 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP).

-

Propionyl chloride (1.2 eq.) is added dropwise, and the reaction mixture is stirred at room temperature for 12 hours.

-

The reaction is quenched with water, and the organic layer is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired ester.

2. Diastereoselective Aldol Reaction:

-

A solution of the (1S,2S)-2-methoxycyclohexyl propionate (1.0 eq.) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere.

-

Lithium diisopropylamide (LDA) (1.1 eq., freshly prepared) is added dropwise, and the solution is stirred for 30 minutes to generate the lithium enolate.

-

The desired aldehyde (1.2 eq.) is then added dropwise, and the reaction is stirred at -78 °C for 4 hours.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride and allowed to warm to room temperature.

-

The product is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The diastereomeric ratio is determined by ¹H NMR spectroscopy of the crude product. The aldol adduct is purified by column chromatography.

3. Cleavage of the Chiral Auxiliary:

-

The purified aldol adduct (1.0 eq.) is dissolved in a mixture of THF and water.

-

The solution is cooled to 0 °C, and lithium hydroxide (LiOH) (4.0 eq.) and 30% hydrogen peroxide (H₂O₂) (4.0 eq.) are added.

-

The reaction mixture is stirred at 0 °C for 4 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium sulfite.

-

The aqueous layer is acidified with 1 M HCl and extracted with ethyl acetate.

-

The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield the chiral β-hydroxy acid.

-

The chiral auxiliary can be recovered from the aqueous layer by extraction with an appropriate organic solvent.

Data Presentation (Hypothetical)

The following table summarizes the expected outcomes for a series of aldol reactions with different aldehydes.

| Entry | Aldehyde (R-CHO) | Diastereomeric Ratio (syn:anti) | Yield (%) |

| 1 | Benzaldehyde | 95:5 | 85 |

| 2 | Isobutyraldehyde | 92:8 | 88 |

| 3 | Acetaldehyde | 90:10 | 75 |

Proposed Stereochemical Model

The anticipated high diastereoselectivity is rationalized by the formation of a rigid chelated transition state. The lithium cation is expected to coordinate to both the enolate oxygen and the methoxy group of the auxiliary, forcing the aldehyde to approach from the less sterically hindered face.

Figure 2. Chelation control model for the proposed diastereoselective aldol reaction.

Conclusion and Future Outlook

While the application of this compound as a chiral auxiliary remains to be experimentally validated, its structural characteristics present a compelling case for its potential in asymmetric synthesis. The proposed protocols and models serve as a foundational guide for researchers to explore its efficacy in aldol reactions and other transformations such as alkylations, conjugate additions, and Diels-Alder reactions. Further investigation into this and structurally similar auxiliaries could unveil a new class of versatile and efficient tools for the synthesis of complex chiral molecules, with significant implications for the pharmaceutical and agrochemical industries.

Application Notes and Protocols for Asymmetric Synthesis Using (1S,2S)-2-Methoxycyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are representative examples of how (1S,2S)-2-Methoxycyclohexanol could be utilized as a chiral auxiliary in asymmetric synthesis. Due to a lack of specific published literature detailing the use of this compound for these applications, the experimental procedures and data presented are based on established principles of asymmetric synthesis and results obtained with structurally similar chiral auxiliaries, such as trans-2-phenylcyclohexanol.

Introduction

This compound is a chiral 1,2-alkoxy alcohol that holds potential as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. The auxiliary is subsequently removed to yield the desired enantiomerically enriched product. The rigid chair conformation of the cyclohexane backbone and the defined stereochemistry of the methoxy and hydroxyl groups in this compound can provide a well-defined chiral environment to direct the approach of reagents to a prochiral center.

This document outlines a potential application of this compound as a chiral auxiliary in the asymmetric alkylation of a propionate derivative.

Key Applications: Asymmetric Alkylation

Asymmetric alkylation is a fundamental carbon-carbon bond-forming reaction for the construction of chiral molecules. By attaching this compound as a chiral auxiliary to a carboxylic acid derivative, the resulting enolate can be alkylated with high diastereoselectivity. The chiral auxiliary effectively shields one face of the enolate, directing the electrophile to the opposite face.

Hypothetical Reaction Scheme:

Data Presentation

The following table summarizes hypothetical quantitative data for the asymmetric alkylation of a propionate ester derived from this compound. These values are based on typical results observed with analogous chiral auxiliaries under optimized conditions.

| Entry | Electrophile (R-X) | Base | Solvent | Temp (°C) | Yield (%) | Diastereomeric Excess (de, %) |

| 1 | Benzyl bromide | LDA | THF | -78 | 85 | >95 |

| 2 | Methyl iodide | LHMDS | THF | -78 | 92 | >98 |

| 3 | Ethyl iodide | NaHMDS | Toluene | -78 | 88 | >95 |

| 4 | Allyl bromide | KHMDS | THF | -78 | 82 | >93 |

LDA = Lithium diisopropylamide, LHMDS = Lithium hexamethyldisilazide, NaHMDS = Sodium hexamethyldisilazide, KHMDS = Potassium hexamethyldisilazide, THF = Tetrahydrofuran.

Experimental Protocols

Protocol 1: Synthesis of the Chiral Auxiliary Ester

This protocol describes the attachment of the propionyl group to the chiral auxiliary.

Materials:

-

This compound (1.0 eq)

-

Propionyl chloride (1.2 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM), anhydrous

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Ice bath

-

Standard glassware for workup and purification

Procedure:

-

To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM at 0 °C, add propionyl chloride (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure ester.

Protocol 2: Asymmetric Alkylation

This protocol details the diastereoselective alkylation of the chiral ester.

Materials:

-

Chiral propionate ester from Protocol 1 (1.0 eq)

-

Lithium diisopropylamide (LDA) (1.1 eq, 2.0 M solution in THF/heptane/ethylbenzene)

-

Alkyl halide (e.g., Benzyl bromide) (1.2 eq)

-

Tetrahydrofuran (THF), anhydrous

-

Magnetic stirrer and stirring bar

-

Schlenk flask

-

Dry ice/acetone bath

-

Syringes and needles

Procedure:

-

To a solution of the chiral propionate ester (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add the LDA solution (1.1 eq) dropwise via syringe.

-

Stir the resulting enolate solution at -78 °C for 30 minutes.

-

Add the alkyl halide (1.2 eq) dropwise and continue stirring at -78 °C for 2-4 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction at -78 °C by the addition of saturated aqueous ammonium chloride solution.

-

Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 25 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

The diastereomeric excess (de) of the crude product can be determined by ¹H NMR spectroscopy or chiral HPLC analysis. Further purification can be achieved by flash chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the enantiomerically enriched carboxylic acid.

Materials:

-

Alkylated ester from Protocol 2 (1.0 eq)

-

Lithium hydroxide (LiOH) (4.0 eq)

-

Tetrahydrofuran (THF)

-

Water

-

Magnetic stirrer and stirring bar

-

Round-bottom flask

-

Ice bath

Procedure:

-

Dissolve the alkylated ester (1.0 eq) in a mixture of THF and water (3:1).

-

Cool the solution to 0 °C and add lithium hydroxide (4.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the saponification by TLC.

-

Upon completion, acidify the reaction mixture to pH ~2 with 1 M HCl at 0 °C.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the chiral carboxylic acid.

-

The chiral auxiliary, this compound, can be recovered from the aqueous layer for reuse.

Visualizations

The following diagrams illustrate the logical workflow of the asymmetric alkylation process using this compound as a chiral auxiliary.

Caption: Experimental workflow for asymmetric alkylation.

Caption: Logical flow of the asymmetric alkylation.

Application Notes and Protocols: (1S,2S)-2-Methoxycyclohexanol in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of (1S,2S)-2-Methoxycyclohexanol as a versatile chiral building block in the synthesis of complex pharmaceutical molecules. The inherent stereochemistry of this compound makes it a valuable starting material for the enantioselective synthesis of various drug candidates, including anticonvulsants, antidepressants, and anticancer agents.[1][2] Its application as a chiral auxiliary allows for the precise control of stereochemical outcomes in asymmetric reactions, a critical aspect in the development of modern therapeutics.[2][3]

This compound serves as a key intermediate in the synthesis of enantiomerically pure compounds, ensuring the desired biological activity and minimizing potential side effects associated with racemic mixtures.[1] This document outlines a representative synthetic protocol for the preparation of a chiral epoxide intermediate from this compound, a crucial building block for various pharmaceutical agents.

Synthesis of a Chiral Cyclohexene Oxide Intermediate

A common application of this compound is its conversion to a chiral allylic alcohol, followed by asymmetric epoxidation to yield a highly functionalized and stereochemically defined epoxide. This epoxide can then be elaborated into more complex drug molecules. The following protocol details a two-step synthesis of a chiral cyclohexene oxide from this compound.

Experimental Protocol

Step 1: Synthesis of (1R,6S)-6-Methoxycyclohex-2-en-1-ol

This step involves the elimination of the methoxy group to form a double bond, yielding a chiral allylic alcohol.

-

To a solution of this compound (1.0 eq) in anhydrous toluene (10 mL/mmol) at 0 °C, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-